Plantagoside

Übersicht

Beschreibung

Diese Verbindung hat aufgrund ihrer starken Hemmwirkung auf die Maillard-Reaktion und ihrer potenziellen therapeutischen Anwendungen bei der Vorbeugung diabetischer Komplikationen Aufmerksamkeit erregt .

Herstellungsmethoden

Plantagoside kann aus den Samen von Plantago asiatica durch eine Reihe von Extraktions- und Reinigungsschritten isoliert werden. Die Samen werden typischerweise mit einer 50%igen Ethanol-Lösung extrahiert, gefolgt von der Reinigung mit Techniken wie Säulenchromatographie . Industrielle Produktionsmethoden können großtechnische Extraktions- und Reinigungsprozesse umfassen, um this compound in signifikanten Mengen zu erhalten .

Wissenschaftliche Forschungsanwendungen

Plantagoside hat eine breite Palette an Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als spezifischer nicht-kompetitiver Inhibitor für Jack Bean Alpha-Mannosidase verwendet.

Wirkmechanismus

This compound übt seine Wirkungen hauptsächlich durch die Hemmung der Maillard-Reaktion aus, einer chemischen Reaktion zwischen Aminosäuren und reduzierenden Zuckern, die zur Bildung von fortgeschrittenen Glykationsendprodukten führt. Durch die Hemmung dieser Reaktion verhindert this compound die Proteinvernetzung und die Bildung schädlicher Glykationsprodukte . Zu den beteiligten molekularen Zielstrukturen und Signalwegen gehören die Hemmung der Alpha-Mannosidase und die Verhinderung der Protein-Glykation .

Wirkmechanismus

Target of Action

Plantagoside, a flavanone glucoside isolated from the seeds of Plantago asiatica, is a specific and non-competitive inhibitor of alpha-mannosidase . Alpha-mannosidase is an enzyme that plays a crucial role in the degradation of glycoproteins in cells. By inhibiting this enzyme, this compound can affect various biological processes.

Mode of Action

This compound interacts with alpha-mannosidase in a non-competitive manner, meaning it binds to a site other than the active site of the enzyme . This binding changes the shape of the enzyme and prevents it from effectively catalyzing its reaction, thereby inhibiting its function.

Result of Action

This compound’s inhibition of alpha-mannosidase can lead to the accumulation of undegraded glycoproteins within cells. This can have various molecular and cellular effects, depending on the specific proteins affected. For example, it has been suggested that this compound may have immune-modulating effects . Additionally, this compound has been found to inhibit the formation of advanced glycation end products in proteins, which could have implications for the prevention of diabetic complications .

Biochemische Analyse

Biochemical Properties

Plantagoside and its aglycone, a compound derived from the original compound by removing its glycosyl group, have been established as potent inhibitors of the Maillard reaction

Cellular Effects

These products can affect cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Its role as an inhibitor of the Maillard reaction suggests that it may exert its effects at the molecular level by binding to biomolecules involved in this reaction, inhibiting enzyme activity, and altering gene expression .

Metabolic Pathways

Its role as an inhibitor of the Maillard reaction suggests that it may interact with enzymes or cofactors involved in this pathway .

Vorbereitungsmethoden

Plantagoside can be isolated from the seeds of Plantago asiatica through a series of extraction and purification steps. The seeds are typically extracted using a 50% ethanol solution, followed by purification using techniques such as column chromatography . Industrial production methods may involve large-scale extraction and purification processes to obtain this compound in significant quantities .

Analyse Chemischer Reaktionen

Plantagoside unterliegt verschiedenen chemischen Reaktionen, darunter Oxidation, Reduktion und Substitution. Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Wasserstoffperoxid und Reduktionsmittel wie Natriumborhydrid. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden .

Vergleich Mit ähnlichen Verbindungen

Plantagoside ist unter den Flavonoidglykosiden einzigartig aufgrund seiner spezifischen inhibitorischen Wirkungen auf die Maillard-Reaktion und die Alpha-Mannosidase. Ähnliche Verbindungen umfassen:

Acteoside (Verbascoside): Ein weiteres Phenylethanoidglykosid mit breiten biologischen Wirkungen.

Plantamajoside: Eine Verbindung mit ähnlichen inhibitorischen Wirkungen auf die Protein-Glykation.

Geniposidsäure: Ein Iridoidglykosid mit verschiedenen biologischen Aktivitäten.

This compound zeichnet sich durch seine spezifischen und starken inhibitorischen Wirkungen aus, was es zu einer wertvollen Verbindung für die Forschung und therapeutische Anwendungen macht.

Eigenschaften

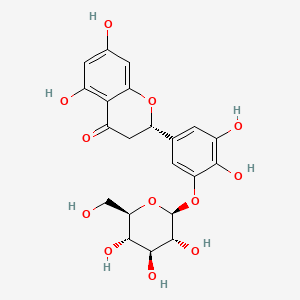

IUPAC Name |

(2S)-2-[3,4-dihydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-5,7-dihydroxy-2,3-dihydrochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22O12/c22-6-15-18(28)19(29)20(30)21(33-15)32-14-2-7(1-11(26)17(14)27)12-5-10(25)16-9(24)3-8(23)4-13(16)31-12/h1-4,12,15,18-24,26-30H,5-6H2/t12-,15+,18+,19-,20+,21+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNFFBROYEDWRGB-NHXQFOETSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC2=CC(=CC(=C2C1=O)O)O)C3=CC(=C(C(=C3)OC4C(C(C(C(O4)CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](OC2=CC(=CC(=C2C1=O)O)O)C3=CC(=C(C(=C3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20229256 | |

| Record name | Plantagoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20229256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

466.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78708-33-5 | |

| Record name | (2S)-2-[3-(β-D-Glucopyranosyloxy)-4,5-dihydroxyphenyl]-2,3-dihydro-5,7-dihydroxy-4H-1-benzopyran-4-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=78708-33-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Plantagoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078708335 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Plantagoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20229256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PLANTAGOSIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FR4TR9587N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.